An In-depth Technical Guide to Methyl 6-fluorohexanoate: Structure, Properties, and Synthesis
An In-depth Technical Guide to Methyl 6-fluorohexanoate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 6-fluorohexanoate, a fluorinated ester of potential interest in chemical research and drug development. Due to the limited availability of direct experimental data for this specific compound, this document outlines its predicted properties based on analogous compounds and provides a detailed, actionable protocol for its synthesis and characterization.
Chemical Structure and Identifiers
Methyl 6-fluorohexanoate is the methyl ester of 6-fluorohexanoic acid. The structure consists of a six-carbon hexanoyl chain with a fluorine atom at the C6 position and a methyl ester group.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl 6-fluorohexanoate |
| Molecular Formula | C₇H₁₃FO₂ |
| Molecular Weight | 148.18 g/mol |
| Canonical SMILES | COC(=O)CCCCCF |
| InChI Key | InChI=1S/C7H13FO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3 |
| CAS Number | Not assigned |
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Basis for Estimation |
| Boiling Point | ~160-170 °C | Slightly higher than methyl hexanoate (151 °C) due to increased polarity and molecular weight. |
| Melting Point | < -50 °C | Similar to methyl hexanoate (-71 °C). |
| Density | ~0.9 - 1.0 g/mL at 25 °C | Slightly higher than methyl hexanoate (0.885 g/mL) due to the presence of the heavier fluorine atom. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform). | Similar solubility profile to methyl hexanoate. |
| Refractive Index | ~1.40 - 1.41 | Similar to methyl hexanoate (n20/D 1.405). |
Synthesis of Methyl 6-fluorohexanoate
The most direct and common method for the synthesis of methyl 6-fluorohexanoate is the Fischer esterification of 6-fluorohexanoic acid with methanol, using a strong acid catalyst.
Synthesis Pathway
Caption: Fischer esterification of 6-fluorohexanoic acid.
Experimental Protocol: Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures.
Materials:
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6-fluorohexanoic acid
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Methanol (anhydrous)
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Concentrated sulfuric acid (H₂SO₄)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Diethyl ether or ethyl acetate
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Round-bottom flask
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Reflux condenser
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Heating mantle with a stirrer
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluorohexanoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
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Acid Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.
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Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature.
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Remove the excess methanol using a rotary evaporator.
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Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and finally with brine.
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Drying and Solvent Removal:
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent.
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Remove the solvent using a rotary evaporator to yield the crude methyl 6-fluorohexanoate.
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Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the pure methyl 6-fluorohexanoate.
Spectroscopic Characterization (Predicted)
The following are the predicted key spectroscopic features of methyl 6-fluorohexanoate, based on its structure and comparison with methyl hexanoate.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Features |
| ¹H NMR (CDCl₃) | * ~4.5 ppm (dt, 2H): Triplet of triplets corresponding to the -CH₂-F group. The triplet is due to coupling with the adjacent CH₂ group, and the larger coupling is a doublet due to the fluorine atom. * ~3.7 ppm (s, 3H): Singlet for the methyl ester (-OCH₃) protons. * ~2.3 ppm (t, 2H): Triplet for the -CH₂- group adjacent to the carbonyl. * ~1.4-1.8 ppm (m, 6H): Multiplets for the remaining three methylene (-CH₂-) groups in the chain. |
| ¹³C NMR (CDCl₃) | * ~174 ppm: Carbonyl carbon of the ester. * ~84 ppm (d, J ≈ 165 Hz): Carbon attached to fluorine (-CH₂F), showing a large one-bond C-F coupling constant. * ~52 ppm: Methyl carbon of the ester (-OCH₃). * ~34 ppm: Carbon adjacent to the carbonyl (-CH₂-C=O). * ~20-30 ppm (multiple peaks): Remaining methylene carbons in the chain. |
| IR Spectroscopy | * ~2950 cm⁻¹: C-H stretching of the alkyl chain. * ~1740 cm⁻¹: Strong C=O stretching of the ester. * ~1170 cm⁻¹: C-O stretching of the ester. * ~1050 cm⁻¹: C-F stretching. |
| Mass Spectrometry (EI) | * Molecular Ion (M⁺): m/z = 148. * Key Fragments: * m/z = 117 (M⁺ - OCH₃) * m/z = 87 (cleavage at the β-position to the carbonyl) * m/z = 74 (McLafferty rearrangement) * m/z = 59 (COOCH₃⁺) |
Safety and Handling
The specific toxicity and hazards of methyl 6-fluorohexanoate have not been fully evaluated. Therefore, it should be handled with the standard precautions for a laboratory chemical. The safety information for the analogous compound, methyl hexanoate, can be used as a guideline.[4][5][6][7]
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Flammability: Methyl hexanoate is a flammable liquid.[4][6] It is expected that methyl 6-fluorohexanoate will also be flammable. Keep away from heat, sparks, and open flames.
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First Aid:
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Skin Contact: Wash off with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
This technical guide provides a foundational understanding of methyl 6-fluorohexanoate. Researchers and scientists are encouraged to use this information as a starting point for their work, with the understanding that the properties are estimated and the synthesis protocol is a general method that may require optimization. Always perform a thorough risk assessment before beginning any experimental work.
References
- 1. 6-Fluorohexanoic acid | C6H11FO2 | CID 9736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexanoic acid, methyl ester [webbook.nist.gov]
- 3. Hexanoic acid, methyl ester [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cosmobiousa.com [cosmobiousa.com]
